Product packaging for 4,5-Dibromo-2-furaldehyde(Cat. No.:CAS No. 2433-85-4)

4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445
CAS No.: 2433-85-4
M. Wt: 253.88 g/mol
InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N
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Description

The Furan (B31954) Nucleus in Contemporary Organic Chemistry and Medicinal Science

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental scaffold in organic chemistry. ijabbr.comnih.gov Its presence in numerous natural products and synthetic compounds underscores its importance. ijabbr.combohrium.com The unique electronic properties of the furan nucleus make it a versatile component in the design of new therapeutic agents and functional materials. bohrium.comresearchgate.net In medicinal chemistry, furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov The ability of the furan moiety to act as a bioisostere for other aromatic rings provides a valuable strategy for modifying existing pharmacophores to develop new drugs. ijabbr.com

Halogenated Furan Compounds: A Focused Academic Overview

The introduction of halogen atoms onto the furan ring significantly alters its chemical reactivity and physical properties. Halogenated furans are a class of compounds that have been the subject of extensive research due to their persistence in the environment and their unique chemical behavior. chromatographyonline.com The presence of halogens, such as bromine, can influence the electronic distribution within the furan ring, making certain positions more susceptible to nucleophilic or electrophilic attack. rsc.org This tailored reactivity is a powerful tool in organic synthesis. For instance, studies have shown that halogen substitution on the furan ring can impact the rates and outcomes of pericyclic reactions like the intramolecular Furan Diels–Alder (IMDAF) reaction. rsc.org Specifically, halogenation at the 5-position of the furan has been found to have a profound electronic effect, accelerating these cycloadditions. rsc.org Furthermore, some halogenated furanones, derived from marine organisms, have been investigated for their biological activities, including their ability to interfere with bacterial communication systems. nih.govunipi.it

4,5-Dibromo-2-furaldehyde as a Pivotal Intermediate in Synthetic Pathways

This compound, with the chemical formula C₅H₂Br₂O₂, is a crystalline solid that serves as a highly versatile intermediate in organic synthesis. scbt.comchemsrc.com Its structure, featuring two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2-position of the furan ring, provides multiple reactive sites for chemical modification. lookchem.com This compound is a valuable precursor for the synthesis of a wide array of more complex molecules. lookchem.com

One notable application is in the regioselective Suzuki coupling reaction, where one of the bromine atoms can be selectively replaced with an alkyl or aryl group, leaving the other bromine available for subsequent functionalization. broadinstitute.org This stepwise approach allows for the controlled construction of highly substituted furan derivatives. broadinstitute.org For example, it has been used to generate 4-bromo-5-alkyl-2-furaldehydes, which can be further modified to create a diverse range of molecular skeletons. broadinstitute.org The aldehyde group can also participate in various reactions, such as condensations, to build larger molecular frameworks. lupinepublishers.com For instance, it can be condensed with acetophenones to form chalcone (B49325) derivatives. lupinepublishers.com

The reactivity of this compound also extends to photochemical reactions. Irradiation of this compound can lead to the formation of other useful building blocks. researchgate.net For example, it has been utilized as a starting material for the synthesis of 5-aryl-4-bromo-2-furyl derivatives. researchgate.net

Defining the Research Trajectory and Scope for this compound Investigations

The research landscape for this compound is multifaceted, with ongoing investigations into its synthesis, reactivity, and application in various fields. A primary focus of current research is the development of new synthetic methodologies that utilize this compound as a key starting material. This includes exploring its utility in creating libraries of diverse small molecules for high-throughput screening in drug discovery. broadinstitute.org

Future research will likely continue to explore the unique reactivity of its di-brominated furan core, aiming to develop novel and efficient transformations. This could involve investigating its behavior in different catalytic systems and its potential as a precursor for the synthesis of novel heterocyclic systems. lupinepublishers.com Furthermore, there is growing interest in its potential applications in materials science, where the furan moiety can be incorporated into polymers and other functional materials. labapress.com The continued exploration of this compound's chemistry promises to yield new and valuable molecules with a wide range of potential applications.

Compound Properties and Research Data

Below are interactive tables detailing the physical and chemical properties of this compound and related research findings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₂Br₂O₂
Molecular Weight 253.88 g/mol scbt.com
Melting Point 36-37 °C chemsrc.com
Boiling Point 276.9 °C at 760 mmHg chemsrc.com
Density 2.183 g/cm³ chemsrc.com
Flash Point 121.2 °C chemsrc.com
LogP 2.61710 chemsrc.com
CAS Number 2433-85-4 scbt.com

Table 2: Key Research Applications of this compound

Research AreaApplicationKey Findings
Organic Synthesis Intermediate for Suzuki CouplingRegioselective functionalization at the 5-position allows for stepwise synthesis of substituted furans. broadinstitute.org
Organic Synthesis Precursor for Chalcone SynthesisCondensation with acetophenones yields chalcone derivatives with potential biological activity. lupinepublishers.com
Photochemistry Synthesis of Aryl-furyl DerivativesIrradiation leads to the formation of 5-aryl-4-bromo-2-furyl compounds. researchgate.net
Medicinal Chemistry Precursor for Bioactive MoleculesUsed in the synthesis of compounds with potential antimicrobial and anticancer properties. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2O2 B1269445 4,5-Dibromo-2-furaldehyde CAS No. 2433-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHCCZDQZBLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360170
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-85-4
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 4,5 Dibromo 2 Furaldehyde

Direct Bromination Protocols for the Furaldehyde Scaffold

The direct introduction of two bromine atoms onto the furaldehyde ring is a primary method for synthesizing 4,5-dibromo-2-furaldehyde. This approach leverages the reactivity of the furan (B31954) ring towards electrophilic substitution.

Electrophilic Bromination of Furaldehyde Precursors

The most common precursor for direct bromination is 2-furaldehyde (furfural). The reaction with molecular bromine (Br₂) can yield this compound. researchgate.net The electron-donating nature of the furan oxygen activates the ring towards electrophilic attack, while the aldehyde group acts as a deactivating group, directing the incoming electrophiles.

Regioselective Control in Dibromination Processes

Achieving dibromination at the 4- and 5-positions requires careful control of reaction conditions. The furan ring is susceptible to over-bromination and polymerization under harsh conditions. asianpubs.org The reaction of 2-furaldehyde with bromine at 0°C in the presence of a Lewis acid like aluminum chloride (AlCl₃) favors the formation of this compound. asianpubs.org Without a catalyst, the reaction can lead to a mixture of brominated products. The initial bromination tends to occur at the more reactive 5-position. The presence of the first bromine atom and the aldehyde group then influences the position of the second bromination.

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

Catalysts and reaction conditions play a pivotal role in the synthesis of this compound, significantly impacting both the yield and the regioselectivity of the bromination.

A near-quantitative yield of this compound can be achieved by reacting 2-furaldehyde with bromine in the presence of aluminum bromide (AlBr₃) or aluminum trichloride (B1173362) (AlCl₃). broadinstitute.org The use of a Lewis acid catalyst is crucial for directing the bromination to the desired positions and achieving high conversion. asianpubs.org One study highlights that treating 2-furaldehyde with molecular bromine and aluminum trichloride leads to the one-step synthesis of this compound. broadinstitute.org

The choice of solvent and temperature are also critical parameters. The bromination of 2-furaldehyde with molecular bromine in dichloromethane (B109758) at 60°C has been reported to produce 4,5-dibromofurfural with high yield. researchgate.net Another method describes the reaction of 2-furaldehyde with Br₂ and AlCl₃ at 0°C to favor the formation of the dibrominated product. asianpubs.org

Ionic liquids have also been explored as alternative reaction media and brominating agents. For instance, 1-butyl-3-methylimidazolium tribromide has been used for the bromination of 2-furaldehyde, although this method was optimized for the synthesis of 5-bromo-2-furfural. asianpubs.org

Table 1: Influence of Catalysts and Conditions on Direct Bromination of 2-Furaldehyde

Catalyst Brominating Agent Solvent Temperature Product Yield Reference
AlBr₃ Br₂ Not specified Not specified This compound Near-quantitative
AlCl₃ Br₂ Not specified Not specified This compound Not specified broadinstitute.org
None Br₂ Dichloromethane 60°C This compound High researchgate.net
AlCl₃ Br₂ Not specified 0°C This compound Favorable asianpubs.org

Multi-Step Synthetic Routes to Access this compound

In addition to direct bromination, multi-step synthetic sequences offer alternative pathways to this compound. These routes often involve the construction of the target molecule from furan derivatives that are already selectively halogenated.

Derivatization of Selectively Halogenated Furans

This strategy begins with a furan ring that already possesses the desired 4,5-dibromo substitution pattern. The subsequent steps then focus on introducing the aldehyde functionality at the 2-position. While specific examples leading directly to this compound via this method are less commonly detailed in readily available literature, the principle relies on having a suitable starting material like 2,3-dibromofuran. The challenge often lies in the selective introduction of the formyl group at the desired position on the pre-brominated furan ring.

Functional Group Interconversions Leading to the Furaldehyde Moiety

Functional group interconversion is a fundamental concept in organic synthesis that can be applied to the preparation of this compound. ub.edusolubilityofthings.com This approach would involve starting with a 4,5-dibromofuran derivative bearing a different functional group at the 2-position, which is then converted into an aldehyde.

For instance, one could envision the oxidation of 4,5-dibromo-2-furfuryl alcohol to the corresponding aldehyde. The oxidation of alcohols to aldehydes is a common transformation in organic chemistry. solubilityofthings.com Another potential route is the reduction of a corresponding carboxylic acid derivative, such as 4,5-dibromo-2-furoic acid or its ester, to the aldehyde.

A documented synthesis of 4-bromo-2-furoic acid involves the bromination of 2-furaldehyde to this compound, followed by oxidation to 4,5-dibromofuroic acid, and then selective reduction to remove the 5-bromo group. This sequence demonstrates the viability of functional group interconversions on the dibrominated furan scaffold, which could be adapted to target this compound from a suitable precursor.

Emerging Green Chemistry Methodologies for this compound Synthesis

The pursuit of green chemistry in organic synthesis aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves developing new methodologies that are safer, more efficient, and environmentally benign compared to conventional approaches. Traditional bromination of 2-furaldehyde can result in a mixture of mono- and di-brominated products and often employs hazardous molecular bromine. asianpubs.orgchemicalbook.com Emerging strategies focus on solvent-free conditions, the use of safer brominating agents, and the implementation of recyclable catalytic systems to improve reaction selectivity and minimize waste. asianpubs.orgmdpi.com

A significant advancement in the green synthesis of brominated furans is the move towards solvent-free reaction conditions. acgpubs.org This approach not only reduces pollution from volatile organic compounds but can also simplify product purification.

One of the most promising developments is the use of ionic liquids as an alternative to traditional solvents and brominating agents. asianpubs.orgchemicalbook.com Specifically, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) has been identified as a highly effective and environmentally more benign reagent for the bromination of 2-furaldehyde. asianpubs.org It acts as both the solvent and the brominating agent, allowing the reaction to proceed under solvent-free conditions. asianpubs.orgchemicalbook.com While this system has been optimized for high selectivity towards 5-bromo-2-furaldehyde (B32451), research indicates that reaction conditions can be tuned to favor the formation of the dibrominated product, this compound. asianpubs.org For instance, the reaction between molecular bromine (Br2) and 2-furaldehyde in the presence of aluminum chloride (AlCl3) favors the synthesis of this compound. asianpubs.org The development of ionic liquid-based systems provides a pathway to replace harsher reagents like Br2 and AlCl3.

Another environmentally benign technique being explored for organic synthesis is the use of ultrasonic irradiation, which can enhance reaction rates and yields, often under milder conditions. biomedres.us Research on the synthesis of heterocyclic compounds has utilized ultrasonic irradiation for the condensation of 4,5-dibromo furfural (B47365) with other reagents, demonstrating the applicability of this green technique in reactions involving the target compound. biomedres.us

The table below summarizes findings from studies on the bromination of 2-furaldehyde, illustrating how different reagents and conditions influence product distribution.

Table 1: Comparison of different reaction conditions for the bromination of 2-furaldehyde. Data sourced from research findings. asianpubs.org

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and atom economy, which maximizes the incorporation of reactant atoms into the final product. mdpi.comsemanticscholar.org

In the context of this compound synthesis, catalytic systems are sought to replace stoichiometric reagents that generate significant waste. The use of a Lewis acid like aluminum chloride (AlCl3) to catalyze the dibromination of 2-furaldehyde is an example of a traditional catalytic method. asianpubs.org However, the focus of modern green chemistry is on developing catalysts that are not only efficient but also recyclable and environmentally benign.

The reusability of the ionic liquid catalyst system in the bromination of 2-furaldehyde is detailed in the table below.

Table 2: Reusability of the ionic liquid [Bmim]Br in the bromination of 2-furaldehyde. Data sourced from research findings. asianpubs.org

Further research into green catalytic systems includes the development of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, which can be easily recovered and reused. organic-chemistry.org While not yet specifically applied to the synthesis of this compound, these advanced catalytic systems represent the future direction for producing halogenated furans in a more sustainable and economically viable manner.

Reactivity Profiles and Transformational Chemistry of 4,5 Dibromo 2 Furaldehyde

Reactions at the Furan (B31954) Ring System of 4,5-Dibromo-2-furaldehyde

The chemical behavior of the furan ring in this compound is profoundly influenced by its substituents. The electron-rich nature inherent to furan is significantly diminished by the presence of the strongly electron-withdrawing -CHO group at the C2 position and the two bromine atoms at the C4 and C5 positions. This electronic landscape dictates the feasibility and nature of substitution reactions on the ring.

Electrophilic Aromatic Substitution Dynamics

Furan is characteristically highly reactive toward electrophiles, often undergoing reactions much more readily than benzene (B151609). chemicalbook.compearson.com The preferred site of electrophilic attack is the C2 (or α) position, as the cationic intermediate formed (an arenium ion) is better stabilized by resonance compared to attack at the C3 (or β) position. chemicalbook.com

However, in this compound, the furan nucleus is heavily deactivated. The aldehyde group is a strong deactivating group, and the halogens also withdraw electron density through induction. Consequently, the ring is rendered significantly less nucleophilic, making further electrophilic aromatic substitution (EAS) challenging. Standard EAS reactions like nitration or Friedel-Crafts acylation, which readily occur on activated or simple aromatic systems, are not commonly reported for this compound due to this severe deactivation. fayoum.edu.eg Any potential EAS would be expected to occur at the only available position, C3, but the cumulative deactivating effect of the adjacent substituents makes this process energetically unfavorable under typical conditions.

Nucleophilic Aromatic Substitution Mediated by Bromine Centers

In stark contrast to its poor reactivity in EAS, the electron-deficient nature of the furan ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The powerful electron-withdrawing effect of the C2-aldehyde group is crucial, as it stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. wikipedia.orgmasterorganicchemistry.com

This reaction involves the displacement of one of the bromide ions by a nucleophile. The bromine at the C5 position is particularly activated due to its para-relationship with the electron-withdrawing aldehyde group, which allows for effective resonance stabilization of the anionic intermediate. vulcanchem.com Consequently, nucleophilic attack preferentially occurs at this position. Common nucleophiles such as amines, alkoxides, and thiols can displace the C5-bromide under suitable, often basic, conditions to yield 5-substituted-4-bromo-2-furaldehyde derivatives. wikipedia.orgvulcanchem.com

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound is an exceptionally useful building block in metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms is a key feature that allows for selective and sequential functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to this compound. mdpi.comrsc.org Research has shown that the reaction can be performed with high regioselectivity, primarily substituting the more reactive C5-bromine. broadinstitute.org This selectivity is attributed to the higher electrophilicity of the C5 position.

In model studies, regioselective Suzuki reactions using B-alkyl reagents were used to generate 4-bromo-5-alkyl-2-furaldehyde derivatives. broadinstitute.org It was noted that the choice of catalyst is critical; for instance, using PdCl2(dppf) minimized competitive β-hydride elimination, a side reaction observed when using Pd(PPh₃)₄. broadinstitute.org Following the initial coupling at the C5 position, a second Suzuki coupling can be performed at the less reactive C4 position, typically under more forcing conditions such as higher temperatures, to yield fully substituted 4,5-diaryl- or 4,5-dialkyl-2-furaldehyde products. broadinstitute.orgacs.orgorganic-chemistry.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling with this compound

Coupling Partner (Boronic Acid/Ester)Catalyst / LigandBase / SolventProductReference
Alkylborane (from terminal olefin + 9-BBN)PdCl₂(dppf)Not specified4-Bromo-5-alkyl-2-furaldehyde broadinstitute.org
m-Methylphenylboronic acidPd(PPh₃)₄Not specified4-(m-Methylphenyl)-5-alkyl-2-furaldehyde (from 4-bromo-5-alkyl intermediate) broadinstitute.org
5-Formyl-furanboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane5-(5-Formyl-2-thienyl)-2-furaldehyde (starting from 5-bromothiophenealdehyde) researchgate.net

Sonogashira Coupling for Alkynyl Furan Derivatives

The Sonogashira coupling provides a direct route to alkynyl-substituted furans by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. researchgate.netmdpi.com Similar to the Suzuki reaction, Sonogashira couplings with this compound exhibit marked regioselectivity. broadinstitute.org The reaction preferentially occurs at the C5 position under mild conditions, yielding 4-bromo-5-alkynyl-2-furaldehyde derivatives. This selective transformation is valuable for the synthesis of complex molecules where the remaining C4-bromine can be used for subsequent chemical modifications. rsc.orgorganic-chemistry.orgsioc-journal.cn

Table 2: Representative Sonogashira Coupling of Dihalofurans

Coupling Partner (Alkyne)Catalyst / Co-catalystBase / SolventProduct TypeReference
Terminal Alkynes (Aryl & Alkyl)Pd(PPh₃)₄ / CuIKF / Toluene4-Halo-5-alkynyl-2(5H)-furanones (from 3,4-dihalo-2(5H)-furanones) sioc-journal.cn
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMFUnsymmetrically disubstituted ethynes mdpi.com
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / DMF5-Alkynyl pyrimidinones mdpi.com

Stille Coupling and Other Metal-Catalyzed Transformations

The Stille coupling, which involves the reaction of an organotin reagent with an organic halide catalyzed by palladium, is another effective method for the functionalization of this compound. wikipedia.orglibretexts.orgwiley-vch.de The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.org Regioselective Stille couplings have been reported, allowing for the controlled introduction of various organic groups at the C5 position. broadinstitute.org While efficient, the toxicity of organotin reagents and byproducts is a significant drawback compared to the Suzuki-Miyaura protocol. sigmaaldrich.com

Beyond these three major reactions, other metal-catalyzed transformations are also possible. For example, Negishi coupling, which uses organozinc reagents, has been employed for the synthesis of 5-aryl-2-furaldehydes from 5-bromo-2-furaldehyde (B32451), demonstrating the broad utility of bromofuran substrates in C-C bond formation. lookchem.com

Table 3: Representative Stille Coupling of Dihalofurans

Coupling Partner (Organostannane)Catalyst / LigandSolventProduct TypeReference
TetramethyltinPdCl₂(P(o-Tol)₃)₂DMA4-Methyl-5-alkyl-2-furaldehyde (from 4-bromo-5-alkyl intermediate, less efficient) broadinstitute.org
Tributyl(phenyl)stannanePd(Bn)Cl(PPh₃)₂Not specifiedAryl-substituted products wiley-vch.de
6-(Tri-n-butylstannyl)azulenePd(PPh₃)₄Toluene6-Arylazulenes (from aryl halides) rsc.org

Reactions of the Aldehyde Functional Group of this compound

The aldehyde group at the C2 position of the furan ring is a key site of reactivity in this compound. It participates in a variety of transformations typical of aromatic aldehydes, including condensations, oxidations, reductions, and nucleophilic additions. The electronic influence of the furan ring and the two bromine atoms modulates the reactivity of this functional group.

The carbonyl carbon of this compound is electrophilic, readily undergoing condensation reactions with nucleophiles such as active methylene (B1212753) compounds and amines. These reactions are fundamental in synthesizing more complex molecular architectures.

One notable example is the Claisen-Schmidt condensation, where this compound reacts with various substituted acetophenones. lupinepublishers.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to generate an enolate from the ketone, which then attacks the aldehyde. This process yields chalcone (B49325) analogues, specifically 1-(4-substituted phenyl)-3-(4,5-dibromo furan-2-yl)-2-propene-1-ones, which are valuable intermediates in heterocyclic synthesis. lupinepublishers.com

Reactant 1Reactant 2 (Acetophenone Derivative)BaseProductReference
This compoundAcetophenone (B1666503)10% NaOH1-Phenyl-3-(4,5-dibromo furan-2-yl)-2-propene-1-one lupinepublishers.com
This compound4-Methylacetophenone10% NaOH1-(4-Tolyl)-3-(4,5-dibromo furan-2-yl)-2-propene-1-one lupinepublishers.com
This compound4-Methoxyacetophenone10% NaOH1-(4-Methoxyphenyl)-3-(4,5-dibromo furan-2-yl)-2-propene-1-one lupinepublishers.com
This compound4-Chloroacetophenone10% NaOH1-(4-Chlorophenyl)-3-(4,5-dibromo furan-2-yl)-2-propene-1-one lupinepublishers.com

Furthermore, this compound is a substrate for multicomponent reactions like the Biginelli reaction. Under ultrasonic irradiation, it condenses with urea (B33335) or thiourea (B124793) and an active methylene compound (e.g., ethyl acetoacetate, acetylacetone) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones. biomedres.us This reaction proceeds through the initial formation of an imine or a related N-acylimine intermediate, which then undergoes cyclization. biomedres.usclockss.org

Imine formation, the reaction between an aldehyde and a primary amine, is a fundamental transformation. masterorganicchemistry.com While specific studies detailing the simple imine formation from this compound are not prevalent, the participation of the aldehyde in reactions like the Biginelli condensation confirms its ability to react with amine nucleophiles to form C=N bonds. biomedres.us The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often catalyzed by acid. masterorganicchemistry.com

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A documented method involves treatment with silver nitrate (B79036) (AgNO₃) and sodium hydroxide (NaOH), which effectively converts the aldehyde into 4,5-dibromo-2-furoic acid in near-quantitative yield. This transformation is a key step in the synthesis of various furan-based compounds.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4,5-dibromo-2-furfuryl alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of furaldehydes to furfuryl alcohols. ambeed.com This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Though a specific documented instance for this compound is not highlighted in the searched literature, this is a standard and predictable transformation for the furaldehyde moiety.

The carbonyl group in this compound is susceptible to attack by a range of nucleophiles. Organometallic reagents and enolates are common reactants in this context.

For example, derivatives of this compound, such as 4-bromo-5-alkyl-2-furaldehyde, have been shown to be excellent substrates for the Evans aldol (B89426) reaction. broadinstitute.org This reaction involves the addition of a chiral enolate to the aldehyde, allowing for the stereocontrolled formation of a new carbon-carbon bond and the introduction of a hydroxyl group. broadinstitute.org

Another instance of nucleophilic addition is observed during the nitration of this compound with nitric acid in acetic anhydride (B1165640). researchgate.net In this reaction, the aldehyde group is transformed into a geminal diacetate, 4-bromo-5-nitro-2-furanmethanediol diacetate. researchgate.net This product arises from the nucleophilic addition of acetate (B1210297) (from acetic anhydride) to the protonated carbonyl carbon, forming a stable diacetate adduct.

Oxidation and Reduction Chemistry of the Furaldehyde Moiety

Regiochemical Considerations in Derivatization of this compound

The derivatization of this compound is significantly influenced by the directing effects of the aldehyde group and the differential reactivity of the two bromine atoms at the C4 and C5 positions. The bromine atom at C5 is alpha to the furan ring's oxygen atom, which impacts its reactivity compared to the C4-bromine.

Research has shown a distinct regioselectivity in palladium-catalyzed cross-coupling reactions. In a Suzuki reaction, this compound couples regioselectively with boronic acids at the C5 position to generate 4-bromo-5-alkyl-2-furaldehyde derivatives. broadinstitute.org This preferential reactivity at C5 is a key feature for the controlled synthesis of substituted furans. The choice of catalyst, such as PdCl₂(dppf), can be crucial to minimize side reactions like β-hydride elimination. broadinstitute.org

Photochemical reactions also exhibit this regioselectivity. Irradiation of this compound in the presence of an aromatic solvent can lead to the formation of 5-aryl-4-bromo-2-furyl derivatives, indicating that substitution occurs at the C5 position. researchgate.net Furthermore, photochemical irradiation in diethyl ether can result in selective debromination at the C5 position, providing an efficient route to 4-bromofuran-2-carbaldehyde. researchgate.net

This heightened reactivity at the C5 position is also observed in other transformations. Nitration with nitric acid in acetic anhydride leads to the replacement of the bromine atom at the C5 position with a nitro group. researchgate.net Similarly, reaction with butyllithium (B86547) at low temperatures results in a lithium-halogen exchange preferentially at the C5 position, forming a lithiated furan species that can be used for further derivatization. researchgate.net This consistent regioselectivity underscores the electronic influence of the furan oxygen, which makes the adjacent C5 position more susceptible to both electrophilic attack (after metallation) and displacement.

Reaction TypeReagentsPosition of ReactivityProduct TypeReference
Suzuki CouplingAlkylboronic acid, PdCl₂(dppf)C54-Bromo-5-alkyl-2-furaldehyde broadinstitute.org
Photochemical ArylationAromatic solvent, lightC55-Aryl-4-bromo-2-furaldehyde researchgate.net
Photochemical DebrominationDiethyl ether, lightC54-Bromofuran-2-carbaldehyde researchgate.net
NitrationNitric acid, acetic anhydrideC54-Bromo-5-nitro-2-furaldehyde derivative researchgate.net
Lithiationn-ButyllithiumC54-Bromo-5-lithio-2-furaldehyde acetal researchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 4,5 Dibromo 2 Furaldehyde and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H and ¹³C NMR spectra provide direct evidence for the structure of 4,5-Dibromo-2-furaldehyde. In the ¹H NMR spectrum, the molecule is expected to show two signals: one for the aldehydic proton and one for the single proton on the furan (B31954) ring. The aldehydic proton (CHO) typically resonates at a downfield chemical shift, generally in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The furan ring proton (H-3) is also expected in the aromatic region, with its exact shift influenced by the adjacent bromo and aldehyde substituents.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically δ 170-180 ppm). The four carbons of the furan ring would have their chemical shifts determined by the substitution pattern. The carbons bearing the bromine atoms (C-4 and C-5) are expected to be shifted to higher field compared to their unsubstituted counterparts due to the heavy atom effect, while C-2 (bearing the aldehyde) and C-3 would also show characteristic shifts. While specific experimental data for the parent compound is not widely published, analysis of related structures, such as chalcones derived from it, supports these expected chemical shift ranges. lupinepublishers.comclockss.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CHO 9.5 - 9.8 175 - 180
C-2 - 150 - 155
H-3 7.3 - 7.6 -
C-3 - 120 - 125
C-4 - 110 - 115

Note: These are predicted values based on typical chemical shifts for furaldehydes and halogenated furans. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. For this compound itself, no cross-peaks would be expected as there are no vicinal or long-range coupled protons. However, for its derivatives, such as those resulting from aldol (B89426) condensation, COSY is critical for establishing the connectivity of the newly formed side chain.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. For this compound, it would show a correlation between the H-3 signal and the C-3 signal, and another between the aldehydic proton signal and the carbonyl carbon signal. This provides definitive assignment of the proton-bearing carbons.

These techniques, when used in combination, leave no ambiguity in the structural elucidation of this compound and its more complex reaction products.

Proton and Carbon-13 NMR Chemical Shift Analysis

Infrared and Raman Spectroscopy in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected in the region of 1660-1700 cm⁻¹. lupinepublishers.com This band is a key diagnostic feature. Other characteristic bands include C-H stretching for the aldehyde and furan ring protons (around 2850 cm⁻¹ and 3100 cm⁻¹, respectively), C=C stretching vibrations of the furan ring (typically 1400-1600 cm⁻¹), and the C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹). researchgate.net The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum (typically 500-700 cm⁻¹). nih.gov

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. The C=C bonds of the furan ring and the symmetric vibrations would be expected to show strong Raman signals. For furaldehyde, major Raman shifts are observed around 1366, 1393, 1474, and 1670 cm⁻¹. mdpi.com The spectra of this compound would show analogous bands, with shifts influenced by the heavy bromine substituents. Comparing IR and Raman spectra can also provide insights into molecular symmetry. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Aldehyde C-H Stretch 2820 - 2880 Medium
Furan C-H Stretch ~3100 Medium-Weak
Aldehyde C=O Stretch 1660 - 1700 Strong
Furan Ring C=C Stretch 1400 - 1600 Medium-Strong
Furan Ring C-O-C Stretch 1000 - 1300 Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₅H₂Br₂O₂), the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Furthermore, the presence of two bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a distinctive pattern of three peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1. acs.org This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a sample. HRMS is routinely used to confirm the successful synthesis of derivatives of this compound. acs.org

X-ray Crystallography of this compound Derivatives

While obtaining suitable crystals of this compound itself can be challenging, X-ray crystallography of its solid derivatives provides the most definitive structural information. This technique maps the electron density in a single crystal, revealing precise atomic coordinates and thus the exact three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

For example, the crystal structure of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, a complex derivative, has been elucidated. nih.gov The analysis confirmed the fused tricyclic system and the relative stereochemistry of all chiral centers. The study revealed that the molecule is linked in the crystal by various intermolecular interactions, including C-H···O hydrogen bonds and C-Br···π interactions. nih.gov Such detailed structural data is invaluable for understanding structure-activity relationships and for validating the outcomes of complex multi-step syntheses originating from this compound.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling serve as powerful complements to experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to predict and rationalize the properties of this compound. researchgate.net

Theoretical calculations can be employed to:

Predict NMR and Vibrational Spectra: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and IR/Raman frequencies. researchgate.netmdpi.com Comparing these theoretical spectra with experimental data can aid in the definitive assignment of signals.

Analyze Molecular Geometry and Conformations: The lowest energy conformation of the molecule can be determined, providing insights into its three-dimensional shape.

Investigate Electronic Properties: Quantum mechanical models allow for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition properties.

Model Reaction Mechanisms: Computational studies can be used to explore the reaction pathways of this compound, for instance, in its condensation to form chalcones or its participation in coupling reactions. broadinstitute.org This provides a molecular-level understanding of its reactivity.

These computational approaches provide a theoretical framework that enhances the interpretation of experimental results and offers predictive power for the properties and reactivity of new derivatives. jmchemsci.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies and distribution.

For this compound, a DFT analysis would be instrumental in elucidating its fundamental chemical characteristics. Such a study would typically involve optimizing the molecular geometry to find its most stable conformation. From this, one can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity, stability, and the charge transfer that occurs within the molecule.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would highlight the reactivity of the aldehyde group and the influence of the bromine atoms on the furan ring's electron density.

Despite the potential for these valuable insights, a review of available scientific literature indicates a lack of dedicated DFT studies focused specifically on this compound. While computational studies have been performed on various other furaldehydes and their derivatives researchgate.nethokudai.ac.jpresearchgate.net, the specific electronic and reactivity parameters for this dibrominated compound remain to be published.

Interactive Data Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

This table is an illustrative example of the data that would be generated from a DFT study. The values presented are hypothetical and are not based on published experimental or computational results.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVCorrelates with the chemical stability and reactivity.
Dipole Moment2.42 D nih.govMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the interactions of a molecule with its environment over time, MD can provide a detailed view of its conformational flexibility and dynamic behavior.

For a molecule like this compound, MD simulations would be particularly useful for understanding the rotational freedom of the aldehyde group relative to the furan ring. This conformational orientation can significantly impact how the molecule interacts with other reagents or biological targets. The simulation could reveal the most populated conformations, the energy barriers between them, and how solvent effects might influence this conformational landscape. Such information is crucial for understanding reaction mechanisms and for designing derivatives with specific spatial arrangements.

A thorough search of scientific databases reveals that specific molecular dynamics studies for the conformational analysis of this compound have not been reported. While MD simulations are extensively used for larger systems like proteins nih.gov or to understand complex molecular interactions nih.gov, their application to characterize the conformational space of this particular small molecule is not documented in the available literature.

Interactive Data Table 2: Hypothetical Conformational Analysis Data for this compound

This table illustrates the type of results that could be obtained from a molecular dynamics simulation. The data is for demonstrative purposes only and does not represent published findings.

Conformational StateDihedral Angle (O=C-C=C)Relative Population (%)Energy (kcal/mol)
Planar (syn)~0°65%0.0
Planar (anti)~180°35%1.2
Non-planarVaries<1%>3.0

Strategic Applications of 4,5 Dibromo 2 Furaldehyde in Advanced Organic Synthesis

Precursor Role in the Synthesis of Diverse Heterocyclic Systems

4,5-Dibromo-2-furaldehyde is a versatile building block in organic synthesis, particularly valued for its role as a precursor in the creation of a wide array of heterocyclic compounds. lookchem.com The presence of two bromine atoms and an aldehyde functional group on the furan (B31954) ring provides multiple reaction sites for constructing more complex molecular architectures.

Construction of Substituted Furan Architectures

The bromine atoms at the 4- and 5-positions of the furan ring are amenable to various substitution reactions, allowing for the introduction of a diverse range of functional groups. This reactivity is fundamental to the construction of substituted furan architectures. For instance, regioselective Suzuki reactions can be employed to introduce alkyl or aryl groups at the 5-position, yielding 4-bromo-5-substituted-2-furaldehydes. broadinstitute.org These intermediates can be further functionalized at the 4-position through subsequent coupling reactions. broadinstitute.org

Photochemical reactions also offer a pathway to substituted furans. Irradiation of this compound in aromatic solvents can lead to the formation of 5-aryl-4-bromo-2-furyl derivatives. researchgate.net Additionally, this compound serves as a starting material for producing 4-bromofuran-2-carbaldehyde through a high-yield debromination process. researchgate.net

The aldehyde group can be oxidized to a carboxylic acid, forming 4,5-dibromofuroic acid, which can then undergo selective reduction to yield 4-bromo-2-furoic acid. These transformations highlight the utility of this compound in generating a variety of substituted furan building blocks for further synthetic elaborations.

Integration into Fused and Polycyclic Ring Systems

The strategic placement of reactive sites on this compound facilitates its use in the synthesis of fused and polycyclic ring systems. The aldehyde and bromo-substituents can participate in cyclization reactions to form more complex heterocyclic structures. For example, derivatives of this compound can undergo intramolecular cyclization to generate annulated furan systems. acs.org

Condensation reactions of this compound with various reagents can lead to the formation of diverse heterocyclic systems. For example, its reaction with urea (B33335) or thiourea (B124793) and other components under ultrasonic irradiation has been used to synthesize 3,4-dihydropyrimidine-2-one and 2-thione derivatives. biomedres.us Furthermore, condensation with acetophenone (B1666503) derivatives yields chalcones, which are precursors to various heterocyclic compounds. lupinepublishers.com The reactivity of this compound also allows for its integration into larger, more complex structures, such as those found in natural products and pharmacologically active molecules. broadinstitute.org

Interactive Data Table: Reactions of this compound

Reaction TypeReagentsProduct(s)Reference(s)
Suzuki CouplingArylboronic acids, Pd catalyst4-Aryl-5-bromo-2-furaldehyde or 4,5-diaryl-2-furaldehyde broadinstitute.org
Photochemical ArylationAromatic solvents, UV light5-Aryl-4-bromo-2-furyl derivatives researchgate.net
DebrominationIrradiation in diethyl ether4-Bromofuran-2-carbaldehyde researchgate.net
OxidationSilver nitrate (B79036), sodium hydroxide (B78521)4,5-Dibromofuroic acid
CondensationUrea/Thiourea, AcetoneDihydropyrimidine derivatives biomedres.us
CondensationAcetophenonesChalcones lupinepublishers.com
NitrationNitric acid, acetic anhydride (B1165640)4-Bromo-5-nitro-2-furanmethanediol diacetate researchgate.net
Reaction with Butyllithium (B86547)n-ButyllithiumReplacement of 5-bromo with lithium researchgate.net

Utility in the Development of Pharmacologically Relevant Scaffolds

The furan nucleus is a significant structural motif in a multitude of biologically active compounds, and this compound serves as a key starting material for the synthesis of pharmacologically relevant scaffolds. mdpi.comijabbr.com Its chemical reactivity allows for the construction of novel drug candidates and the design of specialized ligands.

Building Blocks for Novel Drug Candidates

This compound is a valuable intermediate in the synthesis of potential therapeutic agents. lookchem.com It has been investigated for its potential antimicrobial, antifungal, and anticancer properties. lookchem.com The compound and its derivatives are used to create more complex molecules that may interact with biological targets to inhibit disease processes. lookchem.com For instance, it is a precursor in the synthesis of furan-2-yl(phenyl)methanone derivatives, which have been studied for their inhibitory activity against protein tyrosine kinases, a class of enzymes implicated in cancer. mdpi.com

The synthesis of various heterocyclic compounds with potential pharmacological applications often starts from furfural (B47365) and its derivatives like this compound. biomedres.us For example, it has been used to prepare hydrazone derivatives, such as this compound (6-methyl-5H- lookchem.comorganic-chemistry.orgtriazino[5,6-b]indol-3-yl)hydrazone, which are investigated for their biological activities. chemicalbook.com The ability to generate a variety of substituted furans from this starting material is crucial for creating libraries of compounds for drug discovery programs. broadinstitute.org

Ligand Design for Metal Complex Catalysis and Biological Probes

The furan ring, being an electron-rich system, is an effective ligand for metal ions. mdpi.com Derivatives of this compound can be modified to create bidentate or tridentate ligands for the formation of metal complexes. nih.govbohrium.com These complexes have applications in catalysis and can also serve as biological probes.

Schiff bases derived from furan-containing aldehydes are a well-studied class of ligands. nih.gov These ligands can coordinate with various transition metals like Co(II), Ni(II), and Cu(II) to form stable complexes. nih.govekb.eg The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the process of chelation. nih.gov Such complexes are being explored for their antimicrobial and other therapeutic properties. nih.govbohrium.comekb.eg The design of these ligands can be tailored by modifying the substituents on the furan ring, which in turn influences the properties of the resulting metal complexes.

Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound are in the synthesis of fine chemicals and pharmacologically active compounds, its derivatives also have potential uses in materials science and polymer chemistry. Furan-based monomers are utilized in the synthesis of various polymers. technochemical.com

The difunctional nature of this compound and its derivatives allows for their incorporation into polymer backbones. For example, after conversion to other bifunctional monomers, they could potentially be used in condensation polymerization reactions to create novel polymers with specific thermal or electronic properties. The presence of bromine atoms offers sites for further polymer modification or for imparting flame-retardant properties.

Research into functional gels and self-healing polymers has utilized various organic building blocks, and furan derivatives could potentially be integrated into such systems. uni-regensburg.de For instance, the aldehyde functionality can be used to form cross-linkages in polymer networks. While direct, large-scale industrial applications in polymers are not extensively documented, the chemical versatility of this compound suggests its potential as a specialty monomer or cross-linking agent in the development of advanced materials. researchgate.net

Monomeric Units for Functional Polymers and Conjugated Materials

The synthesis of functional polymers, materials designed with specific properties and capabilities, relies on the use of well-defined monomeric units. cmu.eduotsukac.co.jp this compound is an exemplary monomer for the creation of π-conjugated polymers, which are characterized by a backbone of alternating single and double bonds that facilitates electron delocalization. This delocalization is the source of their unique electronic and optical properties. advancedsciencenews.com

In the construction of these polymers, this compound can be subjected to step-growth polymerization reactions. Transition metal-catalyzed cross-coupling reactions are the primary methods used for this purpose. researchgate.net For instance, through Suzuki or Stille coupling reactions, the two bromine atoms can react with a variety of di-organometallic reagents (such as boronic acids or stannanes) to form a long polymer chain. researchgate.netuni-wuppertal.de The choice of co-monomer allows for precise tuning of the resulting polymer's electronic structure and physical properties.

The aldehyde group at the 2-position imparts crucial functionality to the resulting polymer. It can be retained in the final polymer to influence solubility and intermolecular interactions, or it can be used as a reactive site for post-polymerization modification. This allows for the attachment of various side chains, which can be used to fine-tune the polymer's solubility, morphology, and electronic characteristics. This versatility is a hallmark of functional polymer design. cmu.eduotsukac.co.jp The ability to create polymers from renewable biomass sources, such as furfural from which this compound can be derived, adds a "green" chemistry dimension to its application. unipi.it

Table 1: Polymerization Approaches Using Dibromo-Aromatic Monomers

Polymerization Method Catalyst System (Typical) Monomer Type Resulting Polymer Type Ref
Suzuki Polycondensation Palladium complex (e.g., Pd(PPh₃)₄) + Base Dihalo-aromatic + Aryl-diboronic acid Alternating conjugated copolymer uni-wuppertal.de
Stille Polycondensation Palladium complex (e.g., Pd(PPh₃)₄) Dihalo-aromatic + Di-stannyl-aromatic Alternating conjugated copolymer uni-wuppertal.de

Synthesis of Advanced Organic Optoelectronic Components

The field of organic optoelectronics, which includes devices like organic field-effect transistors (OFETs) and organic solar cells, leverages specially designed organic molecules to manage light and electrical charge. researchgate.net this compound serves as a critical starting material for the synthesis of the active components in these devices, primarily due to its furan core and strategically placed reactive handles. unipi.it

In the context of dye-sensitized solar cells (DSSCs), for example, the most effective organic sensitizers often possess a donor-π-acceptor (D-π-A) architecture. researchgate.net this compound is an ideal platform for constructing such molecules. Regioselective cross-coupling reactions can be employed, where one bromine atom is reacted with a donor molecule and the other with a part of the π-bridge, or vice-versa. nih.govmdpi.com The aldehyde group is particularly significant as it can be readily converted into a cyanoacrylic acid or similar group, which acts as the crucial anchoring unit that binds the dye molecule to the surface of a semiconductor electrode like titanium dioxide (TiO₂). nih.gov

Similarly, for OFETs, the performance is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. The rigid furan core of this compound is beneficial for creating planar, extended π-systems. Sequential, one-pot, double Suzuki coupling reactions, analogous to those performed on similar dibromothiophenes, allow for the controlled introduction of different aromatic substituents. nih.gov This modular approach enables the synthesis of a wide range of materials where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be systematically tuned to optimize charge transport properties. tcichemicals.com

Table 2: Key Components in Dye-Sensitized Solar Cells (DSSCs)

Component Function Typical Material Class Relevance of this compound Ref
Sensitizer (Dye) Light absorption and electron injection Metal-free organic dyes (D-π-A structure) Precursor for the synthesis of the dye's conjugated backbone and acceptor/anchoring group. researchgate.netmdpi.com
Semiconductor Electron transport Nanoporous Titanium Dioxide (TiO₂) The aldehyde can be converted to an anchor group (e.g., carboxylic acid) for strong adsorption onto the TiO₂ surface. nih.gov
Electrolyte Redox mediation (regenerates the dye) Iodide/triiodide or Cobalt complexes Not directly related. dyenamo.se

Table 3: List of Chemical Compounds

Compound Name
This compound
5-bromo-2-furaldehyde (B32451)
5,5′-bisfurfural
Boronic acid
Cyanoacrylic acid
Furfural
Palladium acetate (B1210297)
Stannane
Tetrakis(triphenylphosphine)palladium(0)

Investigation of Biological Activities and Mechanistic Insights of 4,5 Dibromo 2 Furaldehyde Derivatives

Antimicrobial and Antibacterial Efficacy of Derivatives

Derivatives of 4,5-Dibromo-2-furaldehyde have emerged as a noteworthy class of compounds with significant antimicrobial properties. The core structure, featuring a furan (B31954) ring with bromine substitutions, serves as a versatile scaffold for creating molecules with potent activity against various pathogens. lookchem.comresearchgate.net Research has particularly highlighted the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, Schiff base derivatives have been a focal point of investigation. A Schiff base synthesized from 5-bromo-2-furaldehyde (B32451) and 3-amino-1H-1,2,4-triazole demonstrated notable biological potential. jmchemsci.com Similarly, other heterocyclic compounds incorporating a dibromo-furan or related bromo-heterocyclic structure have shown broad-spectrum antibacterial activity. ekb.egmdpi.com Studies on furanone derivatives, which can be synthesized from mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), also report antibacterial action against strains like E. coli, Proteus vulgaris, P. aeruginosa, and S. aureus. researchgate.net

The antimicrobial potential is further underscored by the activity of pyrrole-based derivatives. Compounds such as 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide have shown greater effectiveness against Gram-positive bacteria. nih.gov

Inhibition of Bacterial Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. nih.govmdpi.com The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Halogenated furanones, which are structurally related to derivatives of this compound, have been identified as potent quorum sensing inhibitors (QSIs). researchgate.net

One study reported that a halogenated furanone derivative, 3,4-dibromo-5-oxo-2,5-dihydrofuran-2-yl 2-(3,4-dimethoxyphenyl) acetate (B1210297), effectively inhibited QS in Pseudomonas aeruginosa. researchgate.net This activity disrupts the signaling pathways that regulate the expression of virulence factors. The furanone core is crucial for this inhibitory action, providing a template for the design of new anti-pathogenic agents that disarm bacteria rather than killing them. researchgate.netlookchem.com

Modulation of Biofilm Formation Processes

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov Derivatives of this compound have demonstrated the ability to interfere with biofilm formation.

Halogenated furanones, such as those derived from mucobromic acid, have been shown to inhibit biofilm formation in both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.netmdpi.com The mechanism often involves the disruption of quorum sensing, which is a key regulator of biofilm development. researchgate.net For example, 3,4-dibromo-5-oxo-2,5-dihydrofuran-2-yl 2-(3,4-dimethoxyphenyl) acetate was found to have significant antibiofilm activity against multiple strains of P. aeruginosa at sub-inhibitory concentrations. researchgate.net Similarly, bis-quaternary ammonium (B1175870) compounds derived from (3,5-dibromo-4-hydroxyphenyl)acetic acid, a related dibrominated structure, showed a high level of antibiofilm activity against S. aureus and P. aeruginosa, reducing biofilm formation by up to 97%. growingscience.com

Anti-inflammatory Properties and Target Identification

Certain derivatives of this compound have been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.

Research has shown that 4-Bromo-2-furoic acid, which can be synthesized from this compound, possesses anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. The underlying mechanism appears to involve the modulation of key signaling pathways, including the inhibition of NF-κB activation, a critical transcription factor in inflammatory responses. Hydrazide-hydrazone derivatives that incorporate a furan moiety have also been reported to exhibit noteworthy anti-inflammatory effects in animal models. ijabbr.com

Anticancer and Cytotoxic Potentials in Cell Line Studies

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research. lookchem.com These compounds have shown promise as scaffolds for the development of new anticancer agents. researchgate.net

A range of derivatives, including Schiff bases and furanones, have demonstrated potent antiproliferative activities. nih.govresearchgate.net For example, a Schiff base containing a 3,5-dibromo-4-hydroxybenzylidene hydrazinyl moiety was found to be a highly potent cytotoxic agent against the MDA-MB-231 breast cancer cell line. nih.gov Another Schiff base, derived from 5-bromo-2-furaldehyde, significantly inhibited the proliferation of HepG2 liver cancer cells, with an IC50 value of 23.52 μg/mL. jmchemsci.comjmchemsci.com

Bromofuran-2(5H)-one derivatives have also been identified as active anticancer agents. Studies have shown compounds like (E)-5-(Bromomethylene)furan-2-(5H)-one and 3,4-dibromofuran-2(5H)-one to be highly active against prostate (PC-3) and colon (HCT-116) cancer cell lines. researchgate.net Furthermore, 3,4-diaryl-2(5H)-furanone derivatives have exhibited potent cytotoxic activities, with ED50 values below 20 nM in several tested cell lines. nih.gov

Interference with Cellular Energy Metabolism Pathways

While direct interference with cellular energy metabolism pathways by this compound derivatives is not extensively detailed in the available literature, their cytotoxic mechanisms often involve the induction of oxidative stress, which is intrinsically linked to metabolic function. Several studies point towards the generation of reactive oxygen species (ROS) as a key event in the cytotoxic action of these compounds. researchgate.net Elevated ROS levels can disrupt mitochondrial function, a hub of cellular energy metabolism, leading to a cascade of events that culminate in cell death. The electrophilic nature of some of the active furanone derivatives suggests they may react with cellular nucleophiles, such as glutathione, which is critical for maintaining redox balance and protecting metabolic enzymes from oxidative damage. researchgate.net

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.

Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. nih.govresearchgate.net For instance, a potent Schiff base derivative was found to induce apoptosis in MDA-MB-231 cells by activating pro-apoptotic proteins like p53 and Bax, while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2. nih.gov This same compound also caused cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov Similarly, silyl (B83357) ethers of mucobromic acid were shown to induce apoptosis in colon cancer cells through the downregulation of survivin and the activation of caspase-3. semanticscholar.org Other furanone derivatives have also been found to arrest the cell cycle at the G2 phase. semanticscholar.org The induction of apoptosis by bromofuran-2(5H)-ones has been linked to the production of ROS, which can trigger intrinsic apoptotic pathways. researchgate.net

Protein Tyrosine Kinase (PTK) Inhibition Profiles

A series of novel furan-2-yl(phenyl)methanone derivatives, synthesized from precursors including 4,5-dibromofuran-2-carboxylic acid, have been evaluated for their in vitro inhibitory activity against protein tyrosine kinases (PTKs). mdpi.comnih.gov PTKs are crucial regulators of cellular signaling pathways, and their dysfunction is implicated in various diseases, particularly cancer, making them a significant target for therapeutic agents. mdpi.com The inhibitory activities of these synthesized compounds were assessed using a PTK assay and compared against genistein (B1671435), a known PTK inhibitor used as a positive reference. mdpi.com

Several derivatives originating from the dibrominated furan scaffold demonstrated noteworthy inhibitory potential. The synthesis process involved preparing 4,5-dibromofuran-2-carboxylic acid, which was then used to create further derivatives. mdpi.com The core structure of these compounds features a furan ring linked to a benzene (B151609) ring via a carbonyl group. mdpi.com

The in vitro screening revealed that specific substitution patterns on both the furan and phenyl rings are critical for PTK inhibition. Notably, compounds featuring dihydroxy substitutions on the phenyl ring showed potent activity. For instance, derivative 22c , (4,5-Dibromo-2,3-dihydroxyphenyl)(furan-2-yl)methanone, exhibited an IC₅₀ value of 4.62 µM, which is significantly more potent than the reference compound, genistein (IC₅₀ = 13.65 µM). mdpi.com Another potent compound, 8c , (5-Bromofuran-2-yl)(3,4-dihydroxyphenyl)methanone, showed the strongest activity among the tested series with an IC₅₀ of 2.72 µM. mdpi.com

The results indicate that the presence and position of bromine atoms on the furan ring, combined with hydroxyl groups on the phenyl ring, play a synergistic role in enhancing PTK inhibitory activity. The detailed inhibitory data for key derivatives are presented below.

Compound IDSubstituents (Furan Ring)Substituents (Phenyl Ring)IC₅₀ (µM)
8c 5-Bromo3,4-Dihydroxy2.72
22c 4,5-Dibromo2,3-Dihydroxy4.62
8a 5-Bromo2,4-Dihydroxy5.31
4b Unsubstituted2,4-Dihydroxy6.42
Genistein (Reference)(Reference)13.65

Table 1: In Vitro PTK Inhibitory Activity of Selected Furan-2-yl(phenyl)methanone Derivatives. Data sourced from Zheng et al. (2011). mdpi.com

Exploration of Other Biomedical Activities (e.g., Antioxidant, Antiparasitic, Antimalarial)

Derivatives of brominated furan aldehydes have been explored for a range of other potential therapeutic applications, leveraging the diverse biological activities associated with the furan nucleus. researchgate.netresearchgate.netderpharmachemica.com

Antioxidant Activity The furan scaffold is a component of many natural products with established antioxidant properties. nih.gov Studies on various furan derivatives have confirmed their potential as free radical scavengers. For instance, an evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters demonstrated that some of these compounds possess significant DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity and reducing power. nih.gov While these specific derivatives were not synthesized from this compound, the findings highlight the inherent antioxidant potential of the 4-(furan-2-yl) moiety. nih.gov Other research has shown that the presence of hydroxyl groups on furan-containing structures is often linked to their antioxidant capacity. nih.gov Bromophenols, which share structural similarities, are also noted for their antioxidative effects. mdpi.com

Antiparasitic Activity The search for new antiparasitic agents has led to the investigation of various heterocyclic compounds, including those with a furan core. nih.govplos.org Research into nifuroxazide (B1678864) analogues for activity against Trypanosoma cruzi revealed that replacing the nitro group on the heterocyclic ring with a bromine atom resulted in a drastic decrease in trypanocidal activity. mdpi.com This suggests that for this class of hydrazone derivatives, the nitro group is more critical for antiparasitic efficacy than a bromo substituent. mdpi.com In other studies, furan-containing compounds have shown promise. A bis-naphthoquinone derivative featuring a furyl group exhibited significant activity against Toxoplasma gondii. researchgate.net Additionally, a series of nitrofuran-based azines were synthesized and screened for antitrypanosomatid activity, with some compounds identified as promising antileishmanial and antitrypanosomal hits. nih.gov

Antimalarial Activity Furan derivatives are recognized for possessing a broad spectrum of biological activities, including antimalarial properties. researchgate.net Synthetic strategies have involved conjoining a furanone nucleus with a quinoline (B57606) moiety to create novel compounds with activity against Plasmodium falciparum. researchgate.net In one study, several 3-[(2-chloroquinolin-3-yl)methylene]-5-phenylfuran-2(3H)-one derivatives showed excellent antimalarial activity, with IC₅₀ values in the sub-micromolar range. researchgate.net Another study focused on furan-containing pyrazolyl pyrazoline derivatives, some of which exhibited potent antimalarial activity against P. falciparum, superior to the standard drug quinine. rkmmanr.org Furthermore, derivatives of 5-nitrofuran-2-carbaldehyde have been condensed with benzofuranones, yielding compounds with activity against both chloroquine-sensitive and resistant strains of malaria. nih.gov

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological data from studies on this compound and related furan derivatives allow for the derivation of preliminary structure-activity relationships (SAR).

For Protein Tyrosine Kinase (PTK) Inhibition: Analysis of furan-2-yl(phenyl)methanone derivatives provides clear SAR insights for PTK inhibition. mdpi.com

Hydroxylation of the Phenyl Ring: The presence of dihydroxy groups on the phenyl ring is crucial for potent activity. Compounds with two hydroxyl groups (e.g., 8c , 22c , 8a , 4b ) were significantly more active than the reference compound, genistein. mdpi.com

Position of Hydroxyl Groups: The specific arrangement of the hydroxyl groups influences efficacy. The 3,4-dihydroxy substitution (8c , IC₅₀ = 2.72 µM) and the 2,3-dihydroxy substitution (22c , IC₅₀ = 4.62 µM) conferred the most potent activity. mdpi.com

Bromination of the Furan Ring: Bromine substitution on the furan ring appears to enhance activity when combined with appropriate phenyl substitutions. The dibrominated compound 22c (4,5-dibromo) and the mono-brominated compounds 8c and 8a (5-bromo) were among the most active derivatives, suggesting that halogenation of the furan core is beneficial for PTK inhibition. mdpi.com

Antiparasitic Activity: For hydrazone derivatives targeting T. cruzi, a nitro group on the heteroaromatic ring is critical for activity, and its replacement with a bromine atom leads to a significant loss of potency. mdpi.com This indicates that the electron-withdrawing and metabolic properties of the nitro group are key to the mechanism of action in that specific chemical series.

Antimalarial Activity: In the quinoline-substituted furanone series, the presence of a chloro group on the quinoline ring was found to enhance antimalarial activity. researchgate.net For furan-containing pyrazoline derivatives, the combination of the furan, pyrazole, and pyrazoline rings, along with specific substitutions on a thiophene (B33073) ring, led to excellent potency. rkmmanr.org This suggests that the furan ring often acts as a key scaffold that can be functionalized with other heterocyclic systems to achieve high efficacy.

Antioxidant Activity: For furan-containing pyrimidine (B1678525) derivatives, the nature of the ester group at the 5-position of the pyrimidine ring influences antioxidant capacity, with one specific derivative (3c ) showing the highest potency in a DPPH scavenging assay. nih.gov Generally, the presence of hydroxyl groups is a recurring feature in many antioxidant compounds. nih.gov

Environmental Disposition and Toxicological Implications of Halogenated Furaldehyde Compounds

Environmental Occurrence and Distribution Patterns of Halogenated Furan (B31954) Derivatives

Halogenated furan derivatives are not naturally ubiquitous but can enter the environment through anthropogenic activities. They are primarily known as unintentional by-products of industrial processes involving chlorine or bromine, chemical manufacturing, and high-temperature combustion. tpsgc-pwgsc.gc.ca Sources can include the manufacturing of chlorinated phenols, certain pesticides, and plastics, as well as waste incineration. nih.gov

While data on 4,5-Dibromo-2-furaldehyde is scarce, the occurrence of other halogenated furans has been documented. For instance, traces of 3-bromofuran (B129083) and 3-chlorofuran (B3190982) have been detected in water and sediment samples from hypersaline environments in Australia. copernicus.org Mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans, which share formation pathways with simpler halogenated furans, have been found in food items like fish, eggs, and shellfish. food.gov.ukfood.gov.uk These findings suggest that halogenated furans, once formed, can distribute into various environmental compartments.

Due to their chemical properties, many halogenated organic compounds are persistent, resistant to degradation, and lipophilic (fat-soluble), which allows them to bioaccumulate in the food chain. tpsgc-pwgsc.gc.cachromatographyonline.com Compounds like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) tend to adsorb strongly to soil and sediment particles. tpsgc-pwgsc.gc.ca This behavior is a significant concern for halogenated compounds, as it leads to their persistence and accumulation in organisms. researchgate.netresearchgate.net

Environmental Fate and Transformation Pathways

The environmental persistence of a compound like this compound is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic degradation involves non-biological processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). Halogenated aromatic compounds can undergo photodegradation in the atmosphere. tpsgc-pwgsc.gc.ca For furan itself, the atmospheric half-life due to reactions with hydroxyl radicals is estimated to be around 0.44 days. who.int The presence of bromine atoms on the furan ring, as in this compound, would influence its reactivity and degradation pathways.

Studies on brominated phenols, which are structurally related to brominated furans, show that photodecomposition can be an effective degradation pathway. researchgate.net The process often involves debromination, where bromine atoms are removed from the aromatic ring. researchgate.net For instance, the photodegradation of 2,4,6-tribromophenol (B41969) and tetrabromobisphenol A (TBBPA) can be enhanced by photosensitizers, leading to the removal of bromine atoms and the eventual breakdown of the compound into simpler organic acids. researchgate.net It is plausible that this compound could undergo similar photolytic degradation, especially in surface waters exposed to sunlight.

Microorganisms have evolved diverse enzymatic pathways to break down a wide variety of synthetic chemicals, including halogenated organic compounds. nih.gov The biodegradation of these compounds is a critical process for their removal from the environment. enviro.wiki

A key mechanism for the biological breakdown of halogenated compounds is reductive dehalogenation , where a halogen substituent is removed and replaced with a hydrogen atom. enviro.wiki This process is particularly important under anaerobic (oxygen-free) conditions, which are common in sediments and some groundwater environments. Microbes can use halogenated compounds as electron acceptors in a process analogous to respiration. researchgate.netenviro.wiki It is conceivable that microorganisms could utilize this pathway to sequentially remove the bromine atoms from this compound.

While some halogenated compounds are highly resistant to degradation, microbes can be harnessed for bioremediation. nih.gov Understanding the specific pathways and enzymes involved allows for the potential development of strategies to clean up contaminated sites. nih.govarchive.org However, in some cases, microbial transformation can produce metabolites that are more toxic than the parent compound. frontiersin.org

Abiotic Degradation Mechanisms in Environmental Matrices

Research into Toxicological Profiles of Furan and Halogenated Furan Compounds

The toxicology of furan and its derivatives is a significant area of research due to their presence in some heat-treated foods and their potential for carcinogenicity. researchgate.netellinikahoaxes.gr The toxicity of halogenated furans is of particular concern due to the general persistence and toxicity associated with halogenated organic compounds. researchgate.net

A variety of laboratory methods are used to assess the toxicity of furan and its derivatives. These studies are essential for understanding the mechanisms of toxicity and for risk assessment.

In Vitro Studies: These "test-tube" studies use isolated cells or tissues to investigate toxicity at the cellular level. Common methodologies include:

Hepatocyte Assays: Using liver cells (hepatocytes) from rats, researchers can measure cytotoxicity (cell death) and investigate the metabolic activation of furans. nih.govnih.gov Studies have shown that furan causes time- and concentration-dependent cell death in rat hepatocytes, a process mediated by cytochrome P-450 enzymes. nih.gov

Bacterial Mutagenicity Assays: Tests like the Ames test, which uses Salmonella typhimurium bacteria, are employed to screen for a compound's potential to cause gene mutations. nih.gov

Mammalian Cell Gene Mutation Assays: These assays, using cell lines like mouse lymphoma cells, assess the potential for a chemical to cause mutations in mammalian cells. nih.gov

DNA Damage Assays: Techniques like the Comet assay are used to measure DNA strand breaks in cells exposed to a substance, providing evidence of genotoxicity. researchgate.net

In Vivo Studies: These studies are conducted in living organisms, typically rodents like rats and mice, to understand the effects of a compound on a whole biological system.

Acute and Subchronic Toxicity Studies: Animals are exposed to a compound for short (acute) or intermediate (subchronic) durations to identify target organs and characterize toxic effects. ellinikahoaxes.gr

Chronic Carcinogenicity Bioassays: These are long-term studies (e.g., 2 years) where animals are exposed to a compound to determine its potential to cause cancer. ellinikahoaxes.grnih.gov Furan has been shown to induce liver and bile duct tumors in rats and mice in such studies. ellinikahoaxes.grrsc.org

Genotoxicity Assays: In vivo assays, such as the micronucleus test in bone marrow cells or chromosomal aberration analysis in splenocytes, assess DNA damage within the context of a living animal. ellinikahoaxes.grnih.gov

Table 1: Methodologies for Assessing Furan and Derivative Toxicity

Assessment Type Methodology Endpoint Measured Example Finding for Furan/Derivatives Reference
In Vitro Rat Hepatocyte Assay Cytolethality, Metabolic Activation Furan requires metabolic activation by Cytochrome P-450 to become cytotoxic. nih.gov
In Vitro Mouse Lymphoma Assay Gene Mutation Furan caused gene mutations in mouse lymphoma cells. nih.gov
In Vivo 2-Year Rodent Bioassay Carcinogenicity (Tumor Formation) Furan induced hepatocellular and cholangiocellular tumors in rats and mice. ellinikahoaxes.grnih.gov
In Vivo Chromosomal Aberration Test Structural DNA Damage Furan induced chromosomal aberrations in rat splenocytes. nih.gov
In Vivo Hepatocyte DNA Repair Assay DNA Repair Synthesis Furan tested negative for inducing unscheduled DNA synthesis in rat and mouse hepatocytes. nih.gov

Research has established that furan is a potent liver carcinogen in rodents, leading to its classification as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). ellinikahoaxes.gr The mechanism is believed to involve metabolic activation.

The primary hypothesis for furan-induced carcinogenicity is its bioactivation in the liver by cytochrome P-450 enzymes (specifically CYP2E1) into a highly reactive metabolite, cis-2-butene-1,4-dial (BDA). nih.govnih.govmdpi.com This reactive metabolite can bind to cellular macromolecules like DNA and proteins. nih.govnih.gov The formation of DNA adducts and cross-links can inhibit DNA replication, lead to strand breaks, and ultimately cause mutations, contributing to the initiation of cancer. researchgate.net

The genotoxicity data for furan itself is mixed. While some in vitro and in vivo tests have shown positive results for chromosomal damage and mutations, others have been negative, particularly those measuring direct DNA repair synthesis. ellinikahoaxes.grnih.gov This has led to debate about whether the carcinogenic mechanism is primarily genotoxic (direct DNA damage) or involves non-genotoxic effects like cytotoxicity followed by regenerative cell proliferation, which increases the likelihood of spontaneous mutations. ellinikahoaxes.grnih.gov

For halogenated derivatives, the toxicological picture can be more complex. The presence, number, and position of halogen atoms can significantly alter a molecule's reactivity, metabolism, and toxicity. nih.govgreenpeace.to For example, studies on brominated and mixed bromo-chloro dioxins and furans suggest they can have toxicity equivalent to their chlorinated counterparts. greenpeace.to It is plausible that this compound would also be subject to metabolic activation, potentially forming reactive metabolites. The bromine atoms could influence the rate of metabolism and the reactivity of any resulting intermediates, thereby modulating its toxic potential.

Table 2: Summary of Genotoxicity Findings for Furan

Test System Result Comments Reference
Salmonella typhimurium (Ames Test) Negative/Positive Positive in strain TA100, but negative in others. nih.gov
In Vitro Mouse Lymphoma Cells Positive Induced forward mutations. nih.gov
In Vivo Mouse Bone Marrow Positive Induced structural chromosomal aberrations, but only at a high, toxic dose. ellinikahoaxes.gr
In Vivo Rat/Mouse Hepatocytes Negative Did not induce unscheduled DNA synthesis (a measure of DNA repair). nih.gov
In Vivo Rat Liver Indication of DNA Damage Increased DNA strand breaks were observed after a recovery period following treatment. nih.gov

Future Research Directions and Emerging Paradigms for 4,5 Dibromo 2 Furaldehyde

Innovation in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of 4,5-Dibromo-2-furaldehyde often involves the use of molecular bromine and strong Lewis acids, which can present environmental and handling challenges. asianpubs.org Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic routes.

A key area of innovation lies in the use of alternative brominating agents and reaction media. For instance, the use of 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) as both a brominating agent and an ionic liquid medium represents a significant advancement. asianpubs.org This approach can lead to high selectivity and yield under solvent-free conditions, and the ionic liquid can potentially be recycled, reducing waste. asianpubs.org

Future research will likely focus on electrocatalytic and photocatalytic methods. Electrosynthesis, in particular, is emerging as an environmentally friendly approach for specific chemical transformations, potentially reducing the need for harsh chemical reagents. acs.org Photochemical methods have also shown utility in the synthesis and modification of related bromo-furan derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

MethodReagents & CatalystsConditionsKey AdvantagesReference
Classical Bromination2-Furfural, Br₂, AlCl₃ or AlBr₃0 °C, followed by quenchingHigh (near-quantitative) yield broadinstitute.org
Ionic Liquid-Based2-Furfural, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)Solvent-free, 40 °CEnvironmentally benign, high selectivity, reusable medium asianpubs.org

Expansion of Catalytic Applications and Process Optimization

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The differential reactivity of the two bromine atoms allows for selective functionalization of the furan (B31954) ring. Research has demonstrated that regioselective Suzuki reactions can be performed at the more reactive 5-position. broadinstitute.org

Process optimization in this area involves the careful selection of catalysts and ligands. For example, using PdCl2dppf as a catalyst in Suzuki couplings minimizes competitive β-hydride elimination, a common side reaction observed with other catalysts like Pd(PPh3)4. broadinstitute.org After initial functionalization at the 5-position, the less reactive bromine at the 4-position can be targeted under different reaction conditions, such as higher temperatures with Pd(PPh3)4, to create bis-functionalized furaldehydes. broadinstitute.org This stepwise functionalization is crucial for building complex molecular architectures. broadinstitute.org

Future work will likely explore a broader range of catalytic transformations. This includes expanding the scope of coupling partners beyond arylboronic acids to include organotin reagents (Stille coupling) and terminal alkynes (Sonogashira coupling). broadinstitute.org Furthermore, the development of more robust, air-stable, and reusable catalysts, potentially including palladium-N-heterocyclic carbene complexes, will be critical for making these processes more economical and scalable. researchgate.net Photocatalysis also presents a promising avenue, as irradiation of this compound can lead to selective debromination or arylation products, offering an alternative synthetic strategy. researchgate.net

Table 2: Catalytic Reactions Utilizing this compound

Reaction TypeCatalyst/ConditionsProduct TypeKey FindingReference
Suzuki Coupling (Regioselective)PdCl₂(dppf)4-Bromo-5-alkyl-2-furaldehydeMinimizes β-hydride elimination side reactions. broadinstitute.org
Suzuki Coupling (Sequential)Pd(PPh₃)₄, higher temperature4-Aryl-5-alkyl-2-furaldehydesAllows for bis-functionalization of the furan core. broadinstitute.org
Photochemical Arylation/DebrominationIrradiation in aromatic solvent or ether5-Aryl-4-bromo-2-furyl derivatives or 4-Bromo-2-furaldehydeProvides a metal-free route to functionalized or debrominated products. researchgate.net

Advanced Design and Synthesis of Furan-Based Functional Materials

The conversion of biomass into advanced materials is a cornerstone of the transition to a sustainable economy. Furan-based compounds, derived from agricultural feedstocks, are attractive building blocks for polymers and functional materials. ijabbr.com this compound serves as a key starting point for creating structurally diverse and functional molecules that can be polymerized or incorporated into material scaffolds.

One emerging paradigm is the use of this compound in diversity-oriented synthesis to create collections of small molecules with distinct molecular skeletons. broadinstitute.org By using this compound as a core, and applying sequential coupling reactions, a wide array of substituted furan intermediates can be generated. These intermediates can then be transformed into more complex structures, including novel heterocyclic systems, for screening in drug discovery and materials science. broadinstitute.org

In polymer science, furan-based monomers are being investigated for the production of bio-based polyesters, polyethers, and polycarbonates. rsc.org Derivatives of this compound can be converted into diols or dicarboxylic acids, which then serve as monomers for polycondensation reactions. researchgate.net For example, the coupling of furan units can lead to bifuran structures that, when polymerized, can yield materials with promising thermal and mechanical properties, and even UV-blocking capabilities. researchgate.net Future research will focus on tailoring the properties of these furan-based polymers by co-polymerizing different functionalized furan monomers, allowing for the creation of materials with customized glass transition temperatures, thermal stability, and mechanical strength for a wide range of applications. rsc.org

Deepening the Understanding of Biological Mechanisms and Therapeutic Applications

Furan-containing compounds are present in numerous biologically active molecules and pharmaceuticals. ijabbr.com The brominated furan scaffold is of particular interest, and derivatives of this compound are being explored for various therapeutic applications. unipi.it Research is moving beyond simple synthesis to a deeper investigation of the mechanisms by which these compounds exert their biological effects.

One promising area is the development of kinase inhibitors. Derivatives such as (4,5-dibromo-2,3-dihydroxyphenyl)(furan-2-yl)methanone have been synthesized and evaluated for their ability to inhibit protein tyrosine kinases (PTKs), which are important targets in cancer therapy. mdpi.com Similarly, novel marine bromophenol derivatives have shown strong anti-inflammatory and immunomodulatory effects in animal models of acute pyelonephritis. nih.gov These compounds were found to reduce inflammatory cell infiltration and decrease the production of inflammatory cytokines, suggesting they act by modulating immune responses rather than direct antibacterial action. nih.gov

Another emerging application is in combating bacterial resistance. Some brominated furanones have been shown to inhibit quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and form biofilms. unipi.it By disrupting this signaling pathway, these compounds can prevent the formation of resilient bacterial communities, making infections easier to treat. unipi.it

Future research will require a multidisciplinary approach, combining organic synthesis with molecular biology and pharmacology to:

Elucidate the specific molecular targets of these compounds.

Understand their structure-activity relationships to design more potent and selective agents.

Investigate their metabolic pathways and potential for off-target effects.

Table 3: Bioactive Derivatives and Their Applications

Derivative ClassPotential ApplicationObserved Effect/MechanismReference
(4,5-Dibromofuran-2-yl)methanonesAnticancerInhibition of Protein Tyrosine Kinases (PTKs). mdpi.com
Brominated 2(5H)-furanonesAntibacterial / Anti-biofilmInhibition of bacterial quorum sensing. unipi.it
Marine Bromophenol AnaloguesAnti-inflammatoryInhibition of inflammatory cytokine production and immunomodulation. nih.gov

Comprehensive Environmental Risk Assessment and Remediation Strategy Development

As the use of this compound and its derivatives expands, a thorough understanding of their environmental fate and potential risks is imperative. Currently, specific ecotoxicological data for this compound is scarce. Therefore, a comprehensive environmental risk assessment must be developed, likely by drawing parallels with related compounds like its precursor, 2-furaldehyde, and other halogenated organic molecules. who.int

The risk assessment process involves evaluating potential exposure pathways (air, water, soil) and characterizing hazards to human health and various ecosystems. utah.gov For 2-furaldehyde, the highest environmental emissions are reported from the wood pulp industry, primarily into water. who.int In the atmosphere, it is expected to degrade relatively quickly, but its behavior in soil and water requires further study. who.int The presence of bromine atoms in this compound could significantly alter its persistence, bioaccumulation potential, and toxicity compared to the parent furaldehyde. Halogenated organic compounds, in general, can be resistant to natural degradation. nih.gov

Future research must focus on:

Analytical Method Development: Creating sensitive and reliable methods for detecting this compound and its degradation products in environmental matrices (water, soil, air).

Toxicity Studies: Conducting standardized ecotoxicity tests on representative aquatic and terrestrial organisms to determine key metrics like LC50 values and No-Observed-Effect Concentrations (NOECs). rivm.nl

Degradation and Fate Studies: Investigating the biotic and abiotic degradation pathways of the compound to understand its persistence and the potential formation of more hazardous byproducts.

Based on these findings, effective remediation strategies can be developed. Given the nature of furan derivatives, biological decontamination methods, possibly in combination with other techniques, could be explored to achieve high remediation efficiencies. colab.ws The development of such strategies is crucial for ensuring the sustainable and safe application of this versatile chemical.

Q & A

Q. What are the established synthetic routes for 4,5-Dibromo-2-furaldehyde, and what experimental conditions optimize yield?

A common method involves bromination of 2-furaldehyde using excess bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with high purity (>95%). Yield optimization requires precise stoichiometric ratios (e.g., 2:1 Br₂ to substrate) and inert atmospheres to prevent oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, researchers must use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Storage requires airtight containers in cool (<25°C), dry environments away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Q. How is this compound characterized, and which spectroscopic techniques are most reliable?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at δ ~9.8 ppm, Br substituents deshield adjacent protons).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₅H₃Br₂O₂, exact mass 265.86).
  • FTIR : Aldehyde C=O stretch (~1680 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) are diagnostic. Cross-referencing with CAS 2433-85-4 ensures identity .

Advanced Research Questions

Q. How do Br⋯Br intermolecular interactions influence the crystal packing of this compound derivatives?

X-ray crystallography reveals type II halogen bonding (Br⋯Br contacts <3.5 Å) in derivatives like 3,4-Dibromo-2,5-dihydrofuran. These interactions stabilize crystal lattices and affect material properties such as melting points and solubility. Computational modeling (e.g., DFT) can predict these interactions by analyzing electron density distributions and Hirshfeld surfaces .

Q. What mechanistic pathways explain the oxidative transformation of this compound to 4,5-Dibromofuroic acid?

Oxidation with silver nitrate (AgNO₃) and sodium hydroxide (NaOH) proceeds via a two-step mechanism: (1) aldehyde group oxidation to carboxylic acid under basic conditions, and (2) stabilization of the intermediate through silver coordination. Reaction monitoring via TLC or in situ IR spectroscopy helps track intermediate formation. Side products (e.g., decarboxylation derivatives) can arise at elevated temperatures (>80°C) .

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying pH conditions?

Contradictions often stem from competing reaction pathways (e.g., acid-catalyzed hydrolysis vs. base-induced elimination). Systematic studies using controlled pH buffers and kinetic analysis (e.g., UV-Vis monitoring) can isolate dominant mechanisms. Statistical tools like ANOVA assess reproducibility, while DFT simulations model transition states to validate hypotheses .

Q. What strategies enhance regioselectivity in functionalizing this compound for complex heterocyclic syntheses?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-78°C) can deprotonate specific positions, enabling selective cross-coupling (e.g., Suzuki-Miyaura). Protecting the aldehyde group (e.g., as an acetal) prevents undesired side reactions. Solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., Pd vs. Ni) further tune selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.